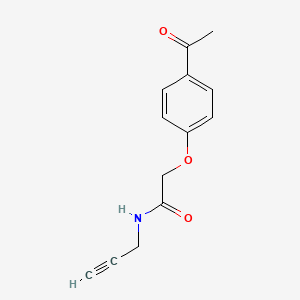

2-(4-acetylphenoxy)-N-(prop-2-yn-1-yl)acetamide

Description

2-(4-Acetylphenoxy)-N-(prop-2-yn-1-yl)acetamide is a synthetic acetamide derivative characterized by a 4-acetylphenoxy group linked to an acetamide backbone and a propargyl (prop-2-yn-1-yl) group as the N-substituent (Figure 1). This compound combines structural motifs associated with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties observed in related acetamides . The propargyl group may enhance metabolic stability and blood-brain barrier (BBB) penetration, as seen in NLRP3 inflammasome inhibitors .

Properties

Molecular Formula |

C13H13NO3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

2-(4-acetylphenoxy)-N-prop-2-ynylacetamide |

InChI |

InChI=1S/C13H13NO3/c1-3-8-14-13(16)9-17-12-6-4-11(5-7-12)10(2)15/h1,4-7H,8-9H2,2H3,(H,14,16) |

InChI Key |

MNJLWRWBVLWJOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)NCC#C |

Origin of Product |

United States |

Biological Activity

2-(4-acetylphenoxy)-N-(prop-2-yn-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing on various studies to provide a comprehensive understanding of its effects.

Synthesis and Characterization

The synthesis of this compound typically involves the propargylation of 4-hydroxyacetophenone. The reaction is conducted in dimethylformamide (DMF) with potassium carbonate as a catalyst, yielding the desired product in high purity and yield. Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.

Table 1: Characterization Data

| Technique | Observed Values |

|---|---|

| IR | 2100 cm⁻¹ (C≡C), 3210 cm⁻¹ (NH) |

| NMR (1H) | δH = 2.48 (s, CH₃), 5.19 (s, OCH₂), 7.01–7.08 (m, Ar-H) |

| NMR (13C) | δC = 27.31 (CH₃), 61.95 (NCH₂), 1680 cm⁻¹ (C=O) |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including MCF7 (breast cancer) and HEP2 (laryngeal cancer). The compound has shown to induce apoptosis in these cells, with IC50 values comparable to established chemotherapeutics such as doxorubicin.

Mechanism of Action:

The mechanism by which this compound induces apoptosis appears to involve the downregulation of key survival proteins such as Bcl2 and AKT1, which are critical in promoting cell survival and proliferation. Flow cytometry analyses have shown that treatment with this compound leads to cell cycle arrest and increased apoptotic cell death.

Table 2: Anticancer Activity Data

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF7 | 11 | Downregulation of Bcl2, AKT1 |

| HEP2 | 9.5 | Induction of apoptosis |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Preliminary studies suggest that it possesses significant antibacterial properties, potentially making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

A series of case studies have been conducted to assess the biological activity of similar compounds within the same chemical class. For instance, a study focused on chalcone derivatives demonstrated that modifications at the aromatic ring can enhance anticancer activity significantly. These findings suggest that structural variations play a crucial role in determining biological efficacy.

Case Study Example:

A derivative similar to this compound was tested for its ability to inhibit proliferation in cancer cell lines. Results indicated a marked reduction in cell viability and an increase in apoptotic markers when compared to controls.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The table below summarizes structural analogs and their substituents:

Pharmacological Activity Comparison

Anti-Cancer Activity

- Compound 38 (): Exhibited IC₅₀ values < 10 µM against HCT-1 and MCF-7 cancer cells due to the pyrrolidin-1-ylquinazoline-sulfonyl group enhancing DNA intercalation .

- Target Compound: The 4-acetylphenoxy group may confer anti-proliferative effects, as seen in chalcone derivatives , but specific data are lacking.

Anti-Inflammatory/NLRP3 Inhibition

- Compound 17 (): Demonstrated IC₅₀ of 0.12 µM against NLRP3 inflammasome via thiophene and propargyl-sulfamoyl groups .

Anti-Microbial Activity

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2-(4-acetylphenoxy)-N-(prop-2-yn-1-yl)acetamide in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) :

- Eye/Face Protection : Safety glasses and face shields compliant with EN 166 (EU) or NIOSH (US) standards .

- Skin Protection : Nitrile or neoprene gloves, inspected prior to use. Use chemical-resistant lab coats to avoid skin contact .

- Respiratory Protection : For low exposure, use P95 (US) or P1 (EU) particulate filters. For higher concentrations, employ OV/AG/P99 (US) or ABEK-P2 (EU) cartridges .

- Environmental Controls : Ensure proper ventilation in fume hoods to minimize aerosol formation. Avoid discharge into drains due to potential aquatic toxicity .

- Emergency Measures : Immediate rinsing of eyes (15+ minutes with water) and skin (soap and water) upon exposure. Seek medical consultation for ingestion or inhalation .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Step 1 : Phenolic substitution using 4-acetylphenol with propargyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) to form the phenoxy intermediate .

- Step 2 : Amide coupling via activation of acetic acid derivatives (e.g., using EDCI or DCC) with propargylamine. Reaction monitoring via TLC (n-hexane:ethyl acetate, 9:1) .

- Purification : Column chromatography (DCM:MeOH gradients) or recrystallization from ethanol/water mixtures .

- Yield Optimization : Adjust stoichiometry (1.2–1.5 eq propargyl bromide) and reaction time (2–4 hours) to mitigate side reactions .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H-NMR : Key signals include the acetyl proton (~2.5 ppm, singlet), propargyl CH₂ (~4.1 ppm, triplet), and aromatic protons (7.0–8.0 ppm) .

- ¹³C-NMR : Confirm carbonyl groups (C=O at ~170 ppm for acetamide, ~200 ppm for acetyl) and alkyne carbons (~70–80 ppm) .

- Mass Spectrometry : HRMS (AP-ESI) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Validate C, H, N percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can low yields during the synthesis of this compound be addressed?

- Methodological Answer :

- Reaction Condition Screening :

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Solvent | Test polar aprotic solvents (DMF, DMSO) vs. THF | |

| Catalyst | Evaluate ZnCl₂ or CuI for alkyne activation | |

| Temperature | Increase to 50–60°C for faster kinetics |

- Byproduct Analysis : Use LC-MS to identify hydrolysis products (e.g., free phenol) or dimerization. Add scavengers (e.g., molecular sieves) to absorb moisture .

- Scale-Up Adjustments : Implement flow chemistry for better heat dissipation and mixing efficiency .

Q. How should researchers resolve contradictions in NMR data for this compound?

- Methodological Answer :

- Signal Assignment : Use 2D NMR (¹H-¹H COSY, HSQC) to resolve overlapping aromatic protons and confirm alkyne connectivity .

- Dynamic Effects : Assess temperature-dependent NMR (25–50°C) to detect conformational changes or rotational barriers in the acetamide group .

- Reference Compounds : Compare with synthesized analogs (e.g., N-(prop-2-yn-1-yl)acetamide derivatives) to isolate spectral contributions .

Q. What challenges arise during crystallographic refinement of this compound, and how are they mitigated?

- Methodological Answer :

- Disorder Modeling : Use SHELXL (SHELX-2018) to refine disordered acetyl or propargyl groups with split occupancy .

- Twinned Data : Employ TwinRotMat or PLATON to detect twinning and apply HKLF5 format for refinement .

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., C=O⋯H-N) using Mercury or OLEX2 to validate packing motifs .

Q. How can researchers evaluate the biological activity of this compound in NLRP3 inflammasome inhibition studies?

- Methodological Answer :

- In Vitro Assays :

- IL-1β ELISA : Measure inhibition of IL-1β release in LPS-primed macrophages .

- Cell Viability : Use MTT assays to rule out cytotoxicity at tested concentrations (typically 1–50 µM) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified acetyl or propargyl groups to identify critical pharmacophores .

- Molecular Docking : Perform in silico studies (AutoDock Vina) targeting the NLRP3 NACHT domain, using PDB 6NPY as a template .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.